6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .
Mode of Action
This compound interacts with BTK, inhibiting its enzymatic activity . This compound exhibits varying inhibitory activities against BTK in vitro .
Biochemical Pathways
BTK plays a critical role in multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . By inhibiting BTK, this compound affects these pathways, leading to downstream effects on B cell development, including proliferation, differentiation, maturation, activation, and survival .
Result of Action
The inhibition of BTK by this compound results in the suppression of B cell proliferation . This compound has been found to exert excellent immunosuppressive activity by inhibiting the proliferation of B cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental factors are not detailed in the available literature, factors such as pH, temperature, and the presence of other molecules could potentially impact the action of this compound
Biochemical Analysis
Biochemical Properties
6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in inhibiting specific enzymes. It has been shown to interact with cytochrome bd oxidase, an enzyme involved in the electron transport chain of Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to a decrease in ATP production and ultimately affecting the bacterium’s energy metabolism. Additionally, this compound has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In mycobacterial cells, it disrupts the electron transport chain, leading to reduced ATP levels and impaired cellular respiration . This compound also affects gene expression by downregulating genes associated with energy metabolism and upregulating stress response genes. In mammalian cells, it has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cytochrome bd oxidase. This binding inhibits the enzyme’s function, leading to a cascade of biochemical events that disrupt cellular energy production . The compound also interacts with other biomolecules, such as proteins involved in the stress response, further amplifying its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its antimycobacterial activity remains consistent over extended periods, although some degradation products may form that could potentially alter its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits mycobacterial growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the mitochondria in mycobacterial cells, where it exerts its inhibitory effects on cytochrome bd oxidase . The compound’s distribution can also be influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. In mycobacterial cells, it predominantly localizes to the mitochondria, where it inhibits cytochrome bd oxidase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . In mammalian cells, it can localize to various organelles, including the nucleus and endoplasmic reticulum, where it influences gene expression and induces apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the reactants to facilitate the cyclization process .
Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thienopyrimidine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidine derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: This compound also belongs to the thienopyrimidine class and has similar biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms in the pyrimidine ring.
Uniqueness
6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties. This structural feature contributes to its higher binding affinity and specificity for molecular targets, making it a more potent and selective compound compared to its analogs.
Properties
IUPAC Name |
6-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDPELUZZOKGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215928-68-0 | |
Record name | 6-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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